4-Piperidinamine, 3,5-dimethyl-

Antibacterial Quinolone Fluoroquinolone

4-Piperidinamine, 3,5-dimethyl- (CAS 100421-66-7) is a disubstituted piperidine derivative with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. It features a primary amine at the 4-position and methyl groups at the 3- and 5-positions, which introduce steric hindrance and influence the basicity of the ring nitrogen.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 100421-66-7
Cat. No. B3044777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinamine, 3,5-dimethyl-
CAS100421-66-7
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CNCC(C1N)C
InChIInChI=1S/C7H16N2/c1-5-3-9-4-6(2)7(5)8/h5-7,9H,3-4,8H2,1-2H3
InChIKeyXJSUUJDMFDMIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinamine, 3,5-dimethyl- (CAS 100421-66-7): A Sterically Hindered Piperidine Building Block for Pharmaceutical R&D and Chiral Synthesis


4-Piperidinamine, 3,5-dimethyl- (CAS 100421-66-7) is a disubstituted piperidine derivative with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol [1]. It features a primary amine at the 4-position and methyl groups at the 3- and 5-positions, which introduce steric hindrance and influence the basicity of the ring nitrogen. This structure classifies it as a versatile, achiral (or racemic, depending on stereochemistry) intermediate for constructing more complex, biologically active molecules in medicinal chemistry and agrochemical research [2]. Its primary utility is as a synthetic building block, not as a final active pharmaceutical ingredient (API).

Why 4-Piperidinamine, 3,5-dimethyl- Cannot Be Directly Substituted with Simpler Piperidine Analogs in Lead Optimization


Simple interchange with generic 4-aminopiperidine or mono-methylated analogs is invalid for projects where the 3,5-dimethyl substitution pattern is critical for downstream target engagement, pharmacokinetics, or off-target selectivity. The 3,5-dimethyl groups create a steric environment around the 4-amino group. This steric hindrance is not a generic feature and is deliberately used in medicinal chemistry to restrict the rotational freedom of N-acyl or N-aryl substituents in final drug candidates. For example, in a series of potent analgesics, the 3,5-dimethyl pattern on the piperidine ring is a critical structural feature linked to high in vivo activity [1]. Replacing this intermediate with an unsubstituted or mono-substituted analog would lead to a final compound with a fundamentally different conformational profile, likely failing to reproduce the required target binding pose and activity.

Quantitative Evidence for 4-Piperidinamine, 3,5-dimethyl-: A Comparator-Based Analysis of Structure-Activity Relationships and Purity Profiles


Critical Structural Role in Triple-Targeting Quinolone Antibacterials

In a series of broad-spectrum antimicrobial 7-substituted piperidino-quinolone carboxylic acid derivatives, the 3,5-dialkyl substitution on the piperidine ring was specifically claimed as a novel structural feature for achieving a unique antibacterial profile, including potent activity against resistant strains [1]. The patent explicitly distinguishes this substitution pattern from prior art that only disclosed 4-amino substituents with a single 3-alkyl group, or unsubstituted piperidines. The target compound, 4-Piperidinamine, 3,5-dimethyl-, is the direct synthetic precursor to these specific 3,5-dialkyl-substituted piperidino-quinolones.

Antibacterial Quinolone Fluoroquinolone

Mandatory Intermediate for a Series of Potent Analgesic Amides

U.S. Patent 4,939,161 claims a series of novel N-aryl-N-[1-substituted-3,5-dimethyl-4-piperidinyl]amides with 'potent analgesic and anesthetic properties' [1]. The 3,5-dimethyl-4-piperidinamine is the mandatory central scaffold for this entire class of compounds. The patent differentiates this new class from prior art such as N-phenyl-N-[N-(aryl-substituted)-4-piperidinyl]-amide compounds (U.S. Pat. No. 3,998,834) and N-aryl-N-[N-(arylakyl)-4-piperidinyl]amines (U.S. Pat. No. 3,164,600), none of which contain the key 3,5-dimethyl feature [1].

Analgesic Opioid Pain Management

Purity Profile and Reproducibility as a Research Intermediate

As a commercial research intermediate, the compound is typically supplied with a documented minimum purity. For example, one vendor lists a purity of 'Min. 95%' , while another catalog lists it at '96%' with specific storage conditions (4°C) . This level of characterization, including known identifiers like the PubChem CID 10171243 [1], provides a consistent quality baseline for reproducible synthesis.

Medicinal Chemistry Chemical Synthesis Building Block

Optimal Application Scenarios for 4-Piperidinamine, 3,5-dimethyl- in Drug Discovery and Chemical Biology


Synthesis of Patented Analgesic N-aryl-N-[1-substituted-3,5-dimethyl-4-piperidinyl]amides

This is the most direct and legally protected application scenario. The compound is used as the core amine in the synthesis of ultra-potent analgesics as described in U.S. Patent 4,939,161. Researchers performing structure-activity relationship (SAR) studies on this class of opioid agonists will require this exact intermediate to make the claimed compounds. Use of any other 4-aminopiperidine will lead to compounds outside the patent's claims, which are expected to be inactive or significantly less potent based on the prior art comparisons cited within the patent [1].

Development of Next-Generation Fluoroquinolone Antibiotics Targeting Resistant Bacteria

This intermediate is the precursor for synthesizing the 7-(4-amino-3,5-dimethylpiperidin-1-yl)-quinolone core, a scaffold central to patents on 'triple-targeting' fluoroquinolones. These molecules were designed to overcome resistance mechanisms by potently inhibiting both DNA gyrase and topoisomerase IV. The specific steric and electronic properties of the 3,5-dimethylpiperidine motif are integral to this novel mechanism of action. Any program aiming to explore this specific anti-resistance chemical space must employ this building block [1].

Design of PDE4 Inhibitors with Improved Selectivity Profiles

The 3,5-dimethylpiperidine motif is a recognized element in the design of phosphodiesterase 4 (PDE4) inhibitors. Patents disclose piperidine derivatives where the 3,5-substitution pattern is part of the structure-activity relationship contributing to PDE4 inhibitory activity. This intermediate can be used to introduce this specific, sterically demanding amine into a PDE4 inhibitor pharmacophore, which may help improve subtype selectivity over other PDE isoforms compared to less-hindered piperidine analogs [1].

A Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The compound can exist as distinct cis/trans stereoisomers. While the commercial racemate has its uses, access to enantiomerically pure forms of 3,5-dimethylpiperidin-4-amine provides a valuable chiral scaffold. This is particularly relevant in the synthesis of chiral quinolone antibacterials, where stereochemistry is known to dramatically affect antibacterial activity without significantly influencing mammalian cell cytotoxicity [1]. This makes it a useful tool for medicinal chemists exploring stereospecific interactions with chiral biological targets.

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